molecular formula C9H12O2S B13865274 Isopropyl 5-methyl-2-thiophenecarboxylate

Isopropyl 5-methyl-2-thiophenecarboxylate

Cat. No.: B13865274
M. Wt: 184.26 g/mol
InChI Key: GXXSPAFHHGNACK-UHFFFAOYSA-N
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Description

Propan-2-yl 5-methylthiophene-2-carboxylate is a chemical compound belonging to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl 5-methylthiophene-2-carboxylate typically involves the esterification of 5-methylthiophene-2-carboxylic acid with isopropanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to facilitate the esterification process .

Industrial Production Methods

Industrial production of thiophene derivatives, including propan-2-yl 5-methylthiophene-2-carboxylate, often involves large-scale esterification processes. These processes are optimized for high yield and purity, using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 5-methylthiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Propan-2-yl 5-methylthiophene-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its pharmacological properties.

    Industry: Utilized in the development of organic semiconductors and corrosion inhibitors

Mechanism of Action

The mechanism of action of propan-2-yl 5-methylthiophene-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various pharmacological effects. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propan-2-yl 5-methylthiophene-2-carboxylate is unique due to its specific ester functional group and the presence of a methyl group on the thiophene ring.

Properties

Molecular Formula

C9H12O2S

Molecular Weight

184.26 g/mol

IUPAC Name

propan-2-yl 5-methylthiophene-2-carboxylate

InChI

InChI=1S/C9H12O2S/c1-6(2)11-9(10)8-5-4-7(3)12-8/h4-6H,1-3H3

InChI Key

GXXSPAFHHGNACK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C(=O)OC(C)C

Origin of Product

United States

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